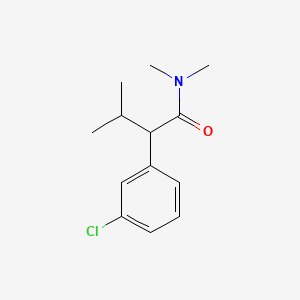
Methyl 3-piperidin-1-ylpyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-piperidin-1-ylpyridine-2-carboxylate, commonly known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a piperidine ring. MPPC has been extensively studied for its potential use in medicinal chemistry, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of MPPC is not fully understood, but it is believed to work by interacting with specific receptors in the body. MPPC has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
MPPC has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, and it has been investigated for its potential use in the treatment of chronic pain. MPPC has also been shown to have anti-inflammatory effects, and it has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MPPC has been shown to have antitumor effects, and it has been investigated for its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPPC is its versatility. It has been shown to exhibit a wide range of pharmacological activities, making it a promising candidate for the development of new drugs. Additionally, MPPC has been investigated for its potential use as a radioligand in PET imaging, which could have important applications in the diagnosis and treatment of various diseases. However, there are also some limitations associated with the use of MPPC in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to develop drugs based on its activity. Additionally, MPPC has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.
Zukünftige Richtungen
There are several future directions for research on MPPC. One area of research is the development of new drugs based on the activity of MPPC. By gaining a better understanding of its mechanism of action, researchers may be able to develop drugs that target specific receptors in the body, leading to the development of more effective treatments for various diseases. Additionally, further research is needed to investigate the safety and efficacy of MPPC in humans, which could pave the way for its use in clinical settings. Finally, MPPC could also be further investigated for its potential use as a radioligand in PET imaging, which could have important applications in the diagnosis and treatment of various diseases.
Synthesemethoden
The synthesis of MPPC involves the reaction of pyridine-2-carboxylic acid with piperidine in the presence of methyl chloroformate. The reaction is typically carried out under reflux conditions, and the product is obtained in high yield. The purity of the product can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
MPPC has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and analgesic effects. MPPC has also been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging.
Eigenschaften
IUPAC Name |
methyl 3-piperidin-1-ylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-10(6-5-7-13-11)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSZXMMVLSNYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-piperidin-1-ylpyridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)

![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)




![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)

![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)